N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide
Description
Systematic Nomenclature
The IUPAC name N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide delineates its structure with precision:
- Biphenyl backbone : The parent structure comprises two benzene rings connected by a single bond, numbered to assign positions to substituents.
- Dioxaborolane substituent : At position 3 of the biphenyl, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is attached. This boronic ester consists of a five-membered ring with two oxygen atoms, one boron atom, and four methyl groups enhancing steric protection.
- Pivalamide group : At position 2 of the biphenyl, a pivalamide (N-(2,2-dimethylpropanoyl)amide) moiety introduces a bulky tertiary alkyl chain, influencing solubility and steric interactions.
The systematic name emphasizes the compound’s hybrid nature, merging aromatic, heterocyclic, and amide functionalities.
Structural Significance
The compound’s architecture confers unique advantages:
- Biphenyl rigidity : The planar biphenyl system facilitates π-π stacking interactions, critical for binding in catalytic or biological systems.
- Dioxaborolane stability : Unlike boronic acids, which are prone to protodeboronation, the dioxaborolane group stabilizes the boron center through electron donation from oxygen atoms, making it suitable for prolonged storage and controlled reactivity.
- Pivalamide steric effects : The bulky pivalamide group mitigates undesired side reactions by shielding reactive sites, while its amide linkage enables hydrogen bonding with biological targets or solvents.
| Structural Feature | Role in Molecular Design |
|---|---|
| Biphenyl core | Provides rigidity and conjugation |
| Dioxaborolane moiety | Enhances boron stability |
| Pivalamide group | Modulates solubility and reactivity |
Properties
Molecular Formula |
C23H30BNO3 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H30BNO3/c1-21(2,3)20(26)25-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) |
InChI Key |
JWTZFLOOJHFNOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, where the biphenyl derivative reacts with a dioxaborolane reagent under suitable conditions.
Attachment of the Pivalamide Group: The pivalamide group is attached through an amidation reaction, where the biphenyl derivative reacts with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing functional groups.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron, like N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide, can exhibit significant anticancer properties. The boron atom can interact with biological molecules and influence cellular processes. Studies have shown that derivatives of boronic acids can inhibit the growth of cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its structure allows for modifications that can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly useful in designing targeted therapies where localized delivery to tumor sites is essential .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics due to its electron-donating properties. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds into device architectures can improve charge transport and enhance device performance .
Polymer Chemistry
The compound can serve as a monomer in the synthesis of functional polymers. Its unique dioxaborolane moiety allows for cross-linking reactions that can lead to materials with tailored mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials .
Organic Synthesis
Catalysis
this compound can act as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure is particularly useful in Suzuki-Miyaura cross-coupling reactions where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids . This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Anticancer activity; drug delivery systems |
| Materials Science | Organic electronics (OLEDs and OPVs); polymer synthesis |
| Organic Synthesis | Catalysis in Suzuki-Miyaura cross-coupling reactions |
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The biphenyl core provides structural stability and facilitates interactions with aromatic systems.
Comparison with Similar Compounds
Biphenyl vs. Phenyl vs. Pyridine Cores
- Target Compound : The biphenyl core (two fused benzene rings) provides extended conjugation, enhancing electronic delocalization and stability. This is advantageous in catalysis and materials science .
- Molecular weight: 303.20 .
- Pyridine-Based Analogs (e.g., ): Pyridine introduces a nitrogen atom, altering electronic properties. For example: N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (C₁₆H₂₄BFN₂O₃) has a fluorine substituent, increasing electrophilicity and cross-coupling efficiency .
Table 1: Core Structure Comparison
| Compound | Core | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| Target Compound | Biphenyl | Not Provided | ~400 (estimated) | Extended conjugation |
| N-(2-(Dioxaborolan-2-yl)phenyl)pivalamide | Phenyl | C₁₇H₂₆BNO₃ | 303.20 | Reduced steric hindrance |
| N-(5-Fluoro-pyridin-2-yl)pivalamide | Pyridine | C₁₆H₂₄BFN₂O₃ | 322.19 | Electrophilic fluorine substituent |
Substituent Effects
Electron-Withdrawing Groups (EWGs)
- Fluorine (): Enhances electrophilicity of the boron center, improving reactivity in Suzuki couplings. The compound’s monoisotopic mass is 322.1864 .
- Chlorine () : N-(2-Chloro-6-(dioxaborolan-2-yl)pyridin-3-yl)pivalamide (sc-329025) shows increased oxidative stability due to chlorine’s inductive effect .
Electron-Donating Groups (EDGs)
Table 2: Substituent Impact on Reactivity
Physicochemical Properties
- Solubility : Pyridine derivatives (e.g., ) exhibit higher aqueous solubility than biphenyl analogs due to polar nitrogen .
- Melting Points : Biphenyl-based boronic esters (e.g., >250°C in ) have higher melting points than phenyl or pyridine derivatives, reflecting stronger π-π stacking .
- Stability : Chlorine and fluorine substituents improve oxidative stability, whereas methyl groups may reduce it .
Biological Activity
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific kinases and its implications in antiviral therapies. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C28H28BNO2
- Molecular Weight : 421.34 g/mol
- CAS Number : 528610-01-7
The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms, including enzyme inhibition and cellular signaling modulation.
Research indicates that compounds containing boron moieties can act as selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), an enzyme implicated in the replication of various RNA viruses. The inhibition of PI4K IIIβ can disrupt viral replication pathways, making it a target for antiviral drug development.
Case Study: Inhibition of PI4K IIIβ
A recent study reported that derivatives similar to this compound exhibited potent inhibitory effects on PI4K IIIβ. The most potent inhibitor demonstrated an IC50 value of 54 nM against PI4K IIIβ and showed significant antiviral activity against human rhinoviruses (hRVs) with EC50 values below 1 μM .
Biological Activity Summary
| Biological Activity | IC50/EC50 Values | Target | Reference |
|---|---|---|---|
| PI4K IIIβ Inhibition | IC50 = 54 nM | Phosphatidylinositol 4-Kinase IIIβ | |
| Antiviral Activity | EC50 < 1 μM | Human Rhinoviruses |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pivalamide group could enhance its biological activity. Research has shown that bulky substituents on the amide nitrogen can influence the compound's ability to interact with target enzymes and receptors effectively .
Toxicity and Selectivity
While the compound shows promising biological activity, selectivity and toxicity are critical factors in its therapeutic potential. Studies have indicated that while some derivatives exhibit high potency against viral targets, they may also show toxicity at higher concentrations (CC50 values). For instance, selectivity ratios have been evaluated to ensure that the compounds do not adversely affect normal cellular functions while effectively inhibiting viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
